N-(2,4-difluorophenyl)-N'-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}urea
Description
N-(2,4-difluorophenyl)-N'-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}urea is a urea derivative featuring a 2,4-difluorophenyl group and a 4-piperidinyl moiety substituted at the 1-position with a 4-fluorophenylsulfonyl group. This structure confers unique electronic and steric properties due to the fluorine atoms (electron-withdrawing) and the sulfonyl group (polar, hydrogen-bond acceptor).
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-[1-(4-fluorophenyl)sulfonylpiperidin-4-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O3S/c19-12-1-4-15(5-2-12)28(26,27)24-9-7-14(8-10-24)22-18(25)23-17-6-3-13(20)11-16(17)21/h1-6,11,14H,7-10H2,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKRKPHMRXTOKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)NC2=C(C=C(C=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-N’-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}urea typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2,4-difluoroaniline: This involves the nitration of 2,4-difluorobenzene followed by reduction to obtain 2,4-difluoroaniline.
Formation of 4-fluorophenylsulfonyl chloride: This is achieved by sulfonation of 4-fluoroaniline followed by chlorination.
Coupling Reaction: The 2,4-difluoroaniline is reacted with 4-fluorophenylsulfonyl chloride in the presence of a base to form the sulfonamide intermediate.
Cyclization: The sulfonamide intermediate undergoes cyclization with piperidine to form the final product, N-(2,4-difluorophenyl)-N’-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}urea.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-N’-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The aromatic fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with nucleophiles.
Scientific Research Applications
N-(2,4-difluorophenyl)-N’-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}urea has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory or anticancer agent.
Biological Studies: Used in studies to understand its interaction with biological targets.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-N’-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit a key enzyme in a metabolic pathway, thereby exerting its pharmacological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities with analogs:
Key Comparative Insights
The 4-fluorophenylsulfonyl group increases polarity and hydrogen-bonding capacity compared to non-sulfonylated analogs (e.g., para-fluorofentanyl in ), likely improving solubility but reducing membrane permeability .
Steric and Conformational Differences: The allyl group in introduces flexibility, which may alter binding pocket interactions compared to the rigid aromatic substituents in the target compound .
Biological Relevance :
- Para-fluorofentanyl () and related fentanyl analogs () highlight the pharmacological impact of fluorinated aromatic groups in opioid receptor binding. While the target compound is a urea derivative, its fluorinated motifs may share metabolic resistance mechanisms with these amides .
- Chlorinated analogs (e.g., ) exhibit increased lipophilicity, which could enhance blood-brain barrier penetration but may also raise toxicity risks .
Biological Activity
N-(2,4-difluorophenyl)-N'-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}urea is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including enzyme inhibition, pharmacological effects, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 321.31 g/mol. The chemical structure features a difluorophenyl group and a piperidine moiety linked through a urea functional group, which is crucial for its biological activity.
Enzyme Inhibition
Recent studies have highlighted the compound's inhibitory effects on various enzymes. For instance, it has been shown to inhibit monoacylglycerol acyltransferase 2 (MGAT2), an enzyme implicated in lipid metabolism. The reported IC50 value for this inhibition is 1522 nM, indicating moderate potency . This inhibition leads to significant suppression of fat absorption in animal models, with a reported 57% reduction in an oral lipid tolerance test.
Anticancer Activity
The compound has also demonstrated potential anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines through the activation of caspase pathways. Specifically, it was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors. This dual action suggests that the compound could be developed as a therapeutic agent for certain cancers.
Structure-Activity Relationship (SAR)
SAR studies have provided insights into how modifications of the chemical structure influence biological activity. For example, altering the position or type of substituents on the phenyl rings significantly impacts enzyme binding affinity and selectivity. The presence of fluorine atoms enhances lipophilicity and may improve cellular uptake .
Case Study 1: Lipid Metabolism
In a controlled study involving mice, the administration of this compound resulted in marked reductions in serum triglycerides and cholesterol levels. These effects were attributed to the inhibition of MGAT2, highlighting the compound's potential for treating obesity and metabolic disorders .
Case Study 2: Cancer Cell Line Testing
In vitro tests using human breast cancer cell lines showed that treatment with this compound led to a decrease in cell viability by approximately 40% after 48 hours. Mechanistic studies indicated that this effect was mediated by caspase activation and subsequent apoptosis .
Data Summary Table
| Biological Activity | Effect | IC50/Other Metrics |
|---|---|---|
| MGAT2 Inhibition | Moderate potency | IC50 = 1522 nM |
| Fat Absorption Suppression | Significant reduction | 57% inhibition |
| Cancer Cell Viability Reduction | Decreased by ~40% | After 48 hours |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
